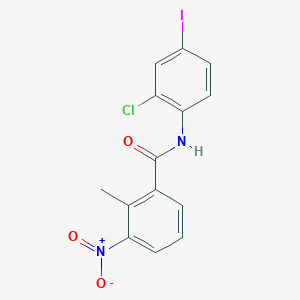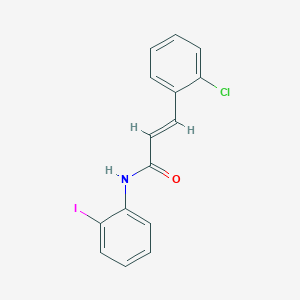
N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide, also known as CIAN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CIAN is a member of the phenylacetamide family and has a molecular weight of 436.69 g/mol.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide is not well understood. However, it has been suggested that N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide may act as an agonist or antagonist of estrogen receptors. Additionally, N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide may act as a nitric oxide scavenger or generator, depending on the conditions of the biological system.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Additionally, N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide has been shown to induce apoptosis in breast cancer cells. N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide has also been shown to increase the production of nitric oxide in endothelial cells, which may have implications for the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its high purity and stability. Additionally, N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide in scientific research. One direction is the development of more selective and potent SERMs for the treatment of breast cancer. Another direction is the development of more sensitive and specific probes for the detection of nitric oxide in biological systems. Additionally, the use of N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide as a photosensitizer in photodynamic therapy for the treatment of cancer is an area of active research. Finally, the development of new synthesis methods for N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide that improve yield and purity is an ongoing area of research.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide has been shown to have potential applications in scientific research. It has been used as a ligand in the development of selective estrogen receptor modulators (SERMs) for the treatment of breast cancer. N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide has been used as a photosensitizer in the development of photodynamic therapy for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O4/c15-12-7-9(16)1-6-13(12)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQVUDDWRYXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6114025 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)



![diisopropyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741419.png)


![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B3741442.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741445.png)
![3-[4-(4-morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3741452.png)
![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B3741465.png)
![4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3741466.png)
